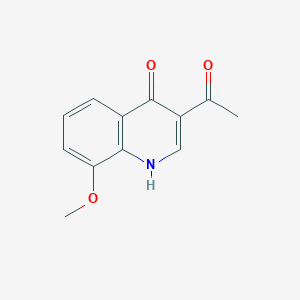![molecular formula C34H38Cl2FeNiP2 B8788215 [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II)](/img/structure/B8788215.png)
[1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Bis(diphenylphosphino)ferrocene dichloronickel(II), commonly referred to as [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II), is an organometallic compound that serves as a versatile catalyst in various synthetic applications. This compound is characterized by its unique structure, which includes a nickel(II) center coordinated to two chloride ions and a 1,1’-bis(diphenylphosphino)ferrocene ligand. The ferrocene ligand imparts stability and enhances the catalytic properties of the nickel center, making [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) a valuable reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
[1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) can be synthesized through the reaction of nickel(II) chloride hexahydrate with 1,1’-bis(diphenylphosphino)ferrocene in an appropriate solvent such as 2-propanol. The reaction typically involves combining equimolar portions of the reactants and stirring the mixture at room temperature until the desired product precipitates out .
Industrial Production Methods
While specific industrial production methods for [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process involves the use of nickel(II) chloride and 1,1’-bis(diphenylphosphino)ferrocene, with careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) is known to catalyze a variety of reactions, including:
Oxidative Addition: This reaction involves the addition of a substrate to the nickel center, resulting in the formation of a nickel(IV) intermediate.
C-H Activation: [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) can activate carbon-hydrogen bonds, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.
Cross-Coupling Reactions: This compound is particularly effective in Suzuki-Miyaura and Kumada coupling reactions, where it facilitates the formation of carbon-carbon bonds between aryl halides and organometallic reagents
Common Reagents and Conditions
Common reagents used in reactions with [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) include aryl halides, boronic acids, and Grignard reagents. The reactions are typically carried out under mild conditions, often at room temperature, and in the presence of a base such as potassium carbonate or sodium hydroxide .
Major Products Formed
The major products formed from reactions catalyzed by [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) include biaryl compounds, substituted alkenes, and various heterocyclic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
[1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) has a wide range of applications in scientific research, including:
Biology: While its direct applications in biology are limited, [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) can be used to synthesize biologically active molecules and pharmaceuticals.
Medicine: The compound is employed in the synthesis of drug intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) involves several key steps:
Oxidative Addition: The nickel center undergoes oxidative addition with a substrate, forming a nickel(IV) intermediate.
Transmetalation: The intermediate reacts with an organometallic reagent, transferring the organic group to the nickel center.
Reductive Elimination: The final step involves the reductive elimination of the product, regenerating the nickel(II) catalyst.
The molecular targets and pathways involved in these reactions include the activation of carbon-halogen bonds, the formation of carbon-carbon bonds, and the stabilization of reactive intermediates by the ferrocene ligand .
Comparison with Similar Compounds
[1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) can be compared with other similar compounds, such as:
The uniqueness of [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) lies in the stability and electronic properties imparted by the 1,1’-bis(diphenylphosphino)ferrocene ligand, which enhances its catalytic performance in various synthetic transformations .
Properties
Molecular Formula |
C34H38Cl2FeNiP2 |
|---|---|
Molecular Weight |
694.1 g/mol |
IUPAC Name |
cyclopentyl(diphenyl)phosphane;dichloronickel;iron |
InChI |
InChI=1S/2C17H19P.2ClH.Fe.Ni/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*1-6,9-12,17H,7-8,13-14H2;2*1H;;/q;;;;;+2/p-2 |
InChI Key |
XNLREVYABWYMTL-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni]Cl.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








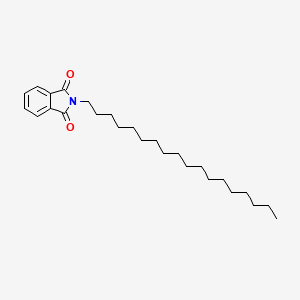

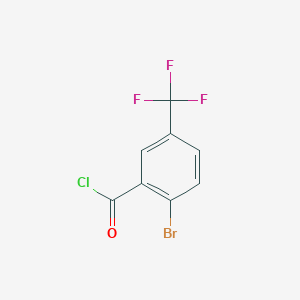
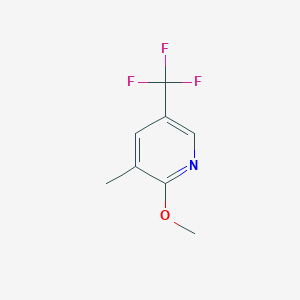
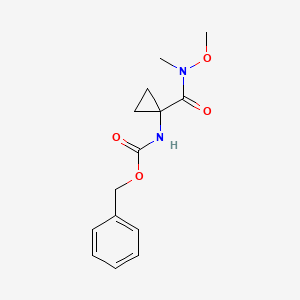
![5-azido-4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8788191.png)
